1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride
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Overview
Description
1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiazole ring, which imparts distinct chemical and biological properties.
Mechanism of Action
The structure–activity relationship of biologically important 1,2,4-triazolo-thiadiazines, which are similar to the compound , is of profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized for these classes of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, yielding the desired product with excellent efficiency . The reaction conditions are mild, making the process straightforward and environmentally friendly.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed:
Scientific Research Applications
1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar triazole-thiazole structure and exhibit comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds also have a fused triazole-thiazole ring system and are used in similar applications.
Uniqueness: 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S.ClH/c6-1-4-2-10-5-7-3-8-9(4)5;/h2-3H,1,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRCFNDLKFTQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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